molecular formula C19H21N3O4 B226829 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide

Cat. No.: B226829
M. Wt: 355.4 g/mol
InChI Key: PPTOJJGTSJGPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific properties and applications of this compound can be explored through detailed chemical analysis and experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Ring: Starting from a suitable precursor, the isoquinoline ring can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the 2-methoxy-5-nitrophenyl group through electrophilic aromatic substitution.

    Amidation: The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the nitro group to an amine using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Nitrophenyl Derivatives: Compounds containing nitrophenyl groups.

Uniqueness

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-nitrophenyl)propanamide

InChI

InChI=1S/C19H21N3O4/c1-26-18-7-6-16(22(24)25)12-17(18)20-19(23)9-11-21-10-8-14-4-2-3-5-15(14)13-21/h2-7,12H,8-11,13H2,1H3,(H,20,23)

InChI Key

PPTOJJGTSJGPCY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCC3=CC=CC=C3C2

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCC3=CC=CC=C3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.